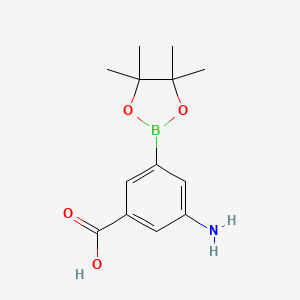

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

Properties

IUPAC Name |

3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,15H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBHIFVGVWWHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction and Protection of the Boronate Group

- The boronate group is usually introduced as a protected pinacol ester to enhance stability during subsequent synthetic steps.

- For example, 4-carboxybenzeneboronic acid can be converted to its pinacol ester by refluxing in toluene using a Dean-Stark apparatus, achieving high yields (~98%).

- Attempts to convert the pinacol-protected acid directly into acid chlorides often fail due to the stability of the pinacol protecting group, necessitating milder chlorination methods such as triphenylphosphine/carbon tetrachloride treatment.

Amino Group Introduction and Functionalization

- The amino group can be introduced via acylation of aniline derivatives or by substitution reactions on appropriately functionalized intermediates.

- Acylation strategies are commonly employed, sometimes involving intermediates like 4-bromobenzylamine, which can be further functionalized to introduce the boronate group late in the synthesis.

Late-Stage Installation of Boronate Group

- Introducing the boronate group late in the synthetic sequence has been shown to be more effective due to difficulties in removing the pinacol protecting group once installed early.

- Lithiation of brominated intermediates followed by quenching with boron reagents such as trimethylborate and subsequent acid hydrolysis yields the boronic acid functionality.

- This late-stage borylation approach avoids stability and deprotection issues encountered in early-stage boronate introduction.

Challenges: Removal of pinacol protecting group after early introduction is difficult, leading to incomplete conversion to the free boronic acid.

Method B: Late-Stage Borylation (Preferred)

| Step | Description | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Condensation of 4-bromobenzylamine with DMT | Neutral aqueous AcOH/pyridine mixture | - | Formation of brominated intermediate |

| 2 | Lithiation of brominated intermediate | t-Butyllithium, -78 °C, THF | - | Generates organolithium intermediate |

| 3 | Quenching with trimethylborate | Followed by acid hydrolysis | 52% | Moderate yield of boronic acid |

| 4 | Conversion to pinacol ester | Pinacol, reflux in toluene | 69% | High yield, stable boronate ester |

Advantages: This method avoids the problems of pinacol deprotection and yields the desired boronic acid intermediate efficiently.

Additional Notes on Acylation and Borylation

- Acylation of aniline derivatives followed by deprotection and borylation is a common sequence in related synthetic routes.

- Borylation is sometimes specifically used for trifluoromethyl-substituted derivatives to prepare starting materials for further acylation.

- Suzuki cross-coupling reactions often employ the pinacol boronate ester derivatives as coupling partners, highlighting the importance of stable boronate protection during synthesis.

Summary Table of Preparation Methods

| Preparation Aspect | Early-Stage Boronate Introduction | Late-Stage Borylation |

|---|---|---|

| Boronate Protection | Pinacol ester formed early; stable but difficult to deprotect | Boronate introduced late; avoids deprotection issues |

| Key Reagents | Toluene reflux, triphenylphosphine/CCl4, NBS bromination | t-Butyllithium lithiation, trimethylborate quench |

| Yield Range | 34% to 98% depending on step | Moderate to high (52%-69%) overall |

| Challenges | Pinacol ester deprotection problematic | Requires low temperature lithiation and careful handling |

| Overall Efficiency | Moderate, with purification challenges | Preferred for cleaner synthesis and better yields |

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or boronic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halides (e.g., Br2) and bases (e.g., NaOH).

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into organic molecules has been shown to enhance biological activity. Compounds like 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid have potential applications in drug development due to their ability to interact with biological targets.

Case Studies

- Anticancer Activity : Research indicates that boron-containing compounds can exhibit selective cytotoxicity against cancer cells. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.

Materials Science

Boron compounds are increasingly utilized in the development of advanced materials. The unique properties of this compound make it suitable for applications in polymers and nanomaterials.

Case Studies

- Polymer Chemistry : The compound can be used as a building block for synthesizing functionalized polymers that exhibit enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been linked to improved performance in various applications.

Organic Synthesis

This compound serves as an important reagent in organic synthesis due to its ability to form stable complexes with various electrophiles. It can facilitate reactions such as Suzuki coupling and other cross-coupling reactions.

Case Studies

- Cross-Coupling Reactions : The compound has been effectively utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, showcasing its utility in synthesizing complex organic molecules.

Comprehensive Data Table

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent | Inhibits tumor growth in vitro |

| Materials Science | Building block for functionalized polymers | Enhances thermal stability |

| Organic Synthesis | Reagent for cross-coupling reactions | Facilitates formation of carbon-carbon bonds |

Mechanism of Action

The mechanism of action of 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation . The compound’s amino group also contributes to its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Key analogs differ in the positions of substituents on the benzene ring:

Key Observations :

Functional Group Derivatives

Substituents such as nitro, ethoxy, or trifluoromethyl groups modulate electronic and steric properties:

Key Observations :

Physicochemical Properties

Comparative data for select analogs:

Key Observations :

- Thermal Stability : The 4-position boronate analog has a higher melting point (227–232°C) than the 3-position isomer (206–211°C), likely due to symmetrical crystal packing .

- Amino Group Impact: The amino substituent in the target compound may lower melting point compared to non-amino analogs, though data gaps exist .

Data Gaps and Research Needs

- Thermal Data: Melting points and decomposition temperatures for amino-substituted analogs are incomplete.

- Solubility Profiling : Systematic studies in aqueous buffers and polar aprotic solvents are needed.

- Catalytic Compatibility: Comparative studies on palladium/ligand systems for amino-boronate derivatives are lacking.

Biological Activity

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS No. 1009094-73-8) is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure combines an amino group and a dioxaborolane moiety, which contributes to its potential biological activities and applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BNO4, with a molecular weight of approximately 263.1 g/mol. The compound features:

- Amino Group : Imparts basicity and potential for hydrogen bonding.

- Dioxaborolane Moiety : Known for its reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura couplings.

- Benzoic Acid Backbone : Provides additional functional properties relevant to biological activity.

Biological Activity Studies

Research indicates that compounds with similar structures can exhibit diverse biological activities. For instance, studies on related compounds have shown their efficacy in inhibiting specific enzymes or modulating receptor activity. The following table summarizes some findings related to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Amino-benzoic acid | C7H9NO2 | Simple amino structure without boron functionality | Antimicrobial properties |

| 4-Boronobenzoic acid | C7H9BO2 | Contains boron but lacks amino functionality | Potential anticancer activity |

| 4-Amino-4-borono-butyric acid | C8H12BNO4 | Combines amino and boron functionalities | Neuroprotective effects |

Case Studies and Research Findings

- Antiparasitic Activity : A study focusing on the optimization of dihydroquinazolinone derivatives reported that incorporating polar functionalities improved aqueous solubility and metabolic stability while maintaining antiparasitic activity against Plasmodium falciparum. This suggests that similar modifications to this compound could enhance its biological profile ( ).

- Enzyme Inhibition : Research has indicated that compounds with boron functionalities can act as enzyme inhibitors. For example, certain boronate esters have demonstrated the ability to inhibit proteases involved in viral replication ( ).

- In Vivo Efficacy : Further studies are needed to assess the in vivo efficacy of this compound. Preliminary data from similar compounds indicate potential for therapeutic applications in treating infections or metabolic disorders ( ).

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling (palladium-catalyzed), leveraging the boronic ester moiety’s reactivity. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl coupling .

- Base optimization : Use Na₂CO₃ or Cs₂CO₃ in a biphasic solvent system (toluene/water) to enhance coupling efficiency .

- Protection of the amino group : Temporary protection (e.g., Boc or Fmoc) may be required to prevent side reactions during boronation .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- X-ray crystallography : Resolves boronic ester geometry and hydrogen-bonding interactions (e.g., benzoic acid dimerization). SHELX software is widely used for refinement .

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic esters) and ¹H/¹³C NMR for aromatic/amino group characterization .

- Melting point analysis : Compare observed mp (e.g., ~206–211°C) with literature values to assess purity .

Advanced: How do electronic effects of the amino group influence boronic ester reactivity in cross-coupling?

Answer:

The electron-donating amino group (-NH₂) enhances nucleophilicity of the boronic ester, improving transmetallation efficiency in Pd-catalyzed reactions. However, it may also:

- Increase steric hindrance : Ortho-substitution on the benzene ring can reduce coupling yields with bulky substrates .

- Modulate acidity : The amino group (pKa ~4–5) and benzoic acid (pKa ~2–3) may require pH control to avoid deprotonation-induced side reactions .

Advanced: What strategies mitigate steric challenges posed by the tetramethyl dioxaborolan group?

Answer:

- Ligand engineering : Bulky ligands (e.g., SPhos or XPhos) improve Pd catalyst turnover by stabilizing the active species .

- Solvent effects : Use polar aprotic solvents (DMF, THF) to enhance solubility and reduce aggregation of sterically hindered intermediates .

- Temperature optimization : Elevated temperatures (80–100°C) may overcome kinetic barriers in coupling reactions .

Advanced: How does this compound’s stability under varying conditions impact experimental design?

Answer:

- Moisture sensitivity : The boronic ester hydrolyzes in aqueous media. Store under inert atmosphere (N₂/Ar) at 0–6°C .

- Thermal stability : Decomposition above 210°C necessitates low-temperature reactions (e.g., reflux in THF instead of DMSO) .

- pH-dependent stability : Avoid strongly acidic conditions (pH <2) to prevent cleavage of the dioxaborolan ring .

Basic: What are its primary applications in medicinal chemistry research?

Answer:

- Building block for biaryl synthesis : Used in constructing kinase inhibitors or protease-targeting scaffolds via Suzuki coupling .

- Boron neutron capture therapy (BNCT) : The boronic ester’s neutron-capture cross-section is under investigation for cancer therapy .

Advanced: How can computational methods predict its reactivity in novel reactions?

Answer:

- DFT calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., para vs. meta substitution) .

- Molecular docking : Assess binding affinity of derived biaryls to target proteins (e.g., EGFR or BRAF kinases) .

Basic: What are the safety and handling protocols for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.